

Application Note: AN2718 In Vitro Enzyme Inhibition Assay

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Compound of Interest

Compound Name: AN2718

Cat. No.: B1667275

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Introduction

AN2718 is a novel benzoxaborole antifungal agent that has demonstrated broad-spectrum activity against various fungal pathogens.^{[1][2]} Its mechanism of action involves the inhibition of protein synthesis by targeting a key enzyme, leucyl-tRNA synthetase (LeuRS).^{[1][2]} This enzyme is responsible for the crucial first step in protein synthesis, attaching the amino acid leucine to its corresponding transfer RNA (tRNA). **AN2718** employs a unique oxaborole tRNA trapping (OBORT) mechanism, effectively trapping tRNA^{Leu} in the editing site of the LeuRS enzyme and halting protein production.^{[1][2]} This application note provides a detailed protocol for an in vitro enzyme inhibition assay to determine the potency of **AN2718** and other potential inhibitors against fungal LeuRS.

Principle of the Assay

The in vitro enzyme inhibition assay for **AN2718** measures the activity of LeuRS by quantifying the amount of a radiolabeled amino acid (e.g., ¹⁴C- or ³H-leucine) incorporated into its cognate tRNA. In the presence of an inhibitor like **AN2718**, the enzymatic activity of LeuRS is reduced, leading to a decrease in the amount of radiolabeled leucyl-tRNA formed. The assay involves incubating the purified fungal LeuRS enzyme with tRNA, radiolabeled leucine, and varying concentrations of the inhibitor. The resulting radiolabeled leucyl-tRNA is then precipitated using trichloroacetic acid (TCA), separating it from the unincorporated radiolabeled leucine. The

amount of radioactivity in the precipitate is measured by scintillation counting, and the inhibitory activity is determined by comparing the results to a control reaction without the inhibitor.

Quantitative Data Summary

The inhibitory activity of **AN2718** against fungal cytoplasmic LeuRS has been determined, with the following half-maximal inhibitory concentration (IC50) values:

Fungal Species	Target Enzyme	IC50 Value (μM)
Aspergillus fumigatus	Cytoplasmic Leucyl-tRNA Synthetase (LeuRS)	2.0 ^[1]
Candida albicans	Cytoplasmic Leucyl-tRNA Synthetase (LeuRS)	4.2 ^[1]

Experimental Protocols

Materials and Reagents

- Purified recombinant fungal leucyl-tRNA synthetase (e.g., from *Candida albicans* or *Aspergillus fumigatus*)
- **AN2718** or other test inhibitors
- Total tRNA (e.g., from baker's yeast)
- 14C-labeled L-leucine
- ATP (Adenosine 5'-triphosphate)
- HEPES-KOH buffer (pH 7.5 - 7.8)
- MgCl₂
- KCl
- DTT (Dithiothreitol)

- Bovine Serum Albumin (BSA)
- Trichloroacetic acid (TCA), 10% (w/v) and 5% (w/v) solutions, ice-cold
- Ethanol, 95%, ice-cold
- Glass fiber filters
- Scintillation vials
- Scintillation cocktail
- Microcentrifuge tubes
- Pipettes and tips
- Incubator or water bath (37°C)
- Vacuum filtration manifold
- Scintillation counter

Detailed Methodology: Leucyl-tRNA Synthetase Inhibition Assay

This protocol is adapted from established aminoacylation assay procedures.^{[3][4]}

1. Preparation of Reagents:

- Assay Buffer (2X): 100 mM HEPES-KOH (pH 7.8), 10 mM MgCl₂, 90 mM KCl, 2 mM DTT, 0.04% (w/v) BSA. Prepare fresh and keep on ice.
- Enzyme Solution: Dilute the purified fungal LeuRS to a working concentration (e.g., 4 nM final concentration) in assay buffer. The optimal concentration should be determined empirically.
- Substrate Mix (4X): Prepare a solution containing 8 mM ATP, 40 μM ¹⁴C-L-leucine, and 1.6 mg/mL total tRNA in nuclease-free water.

- Inhibitor Solutions: Prepare a serial dilution of **AN2718** in the appropriate solvent (e.g., DMSO) to achieve a range of final concentrations for IC₅₀ determination (e.g., 0.1 μ M to 100 μ M). Ensure the final solvent concentration in the assay is consistent across all wells and does not exceed 1% (v/v).

2. Assay Procedure:

- Set up the reactions in microcentrifuge tubes on ice. For each reaction, add the components in the following order:
 - Nuclease-free water to bring the final volume to 70 μ L.
 - 35 μ L of 2X Assay Buffer.
 - 7 μ L of the desired **AN2718** dilution or solvent control (for 0% inhibition).
 - 10.5 μ L of the Enzyme Solution.
- Pre-incubate the enzyme and inhibitor mixture at 37°C for 10 minutes.
- Initiate the aminoacylation reaction by adding 17.5 μ L of the 4X Substrate Mix to each tube.
- Incubate the reaction mixture at 37°C for 20 minutes.[\[3\]](#)
- Stop the reaction by placing the tubes on ice.

3. TCA Precipitation and Quantification:

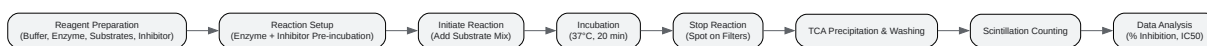
- Spot a 50 μ L aliquot of each reaction mixture onto a labeled glass fiber filter.[\[4\]](#)
- Immediately immerse the filters in an ice-cold 10% (w/v) TCA solution.
- Wash the filters three times with ice-cold 5% (w/v) TCA for 10 minutes each, followed by a final wash with ice-cold 95% ethanol for 5 minutes.[\[4\]](#)
- Dry the filters completely under a heat lamp or in an oven.
- Place each dry filter into a scintillation vial.

- Add an appropriate volume of scintillation cocktail to each vial.
- Measure the radioactivity (counts per minute, CPM) using a scintillation counter.

4. Data Analysis:

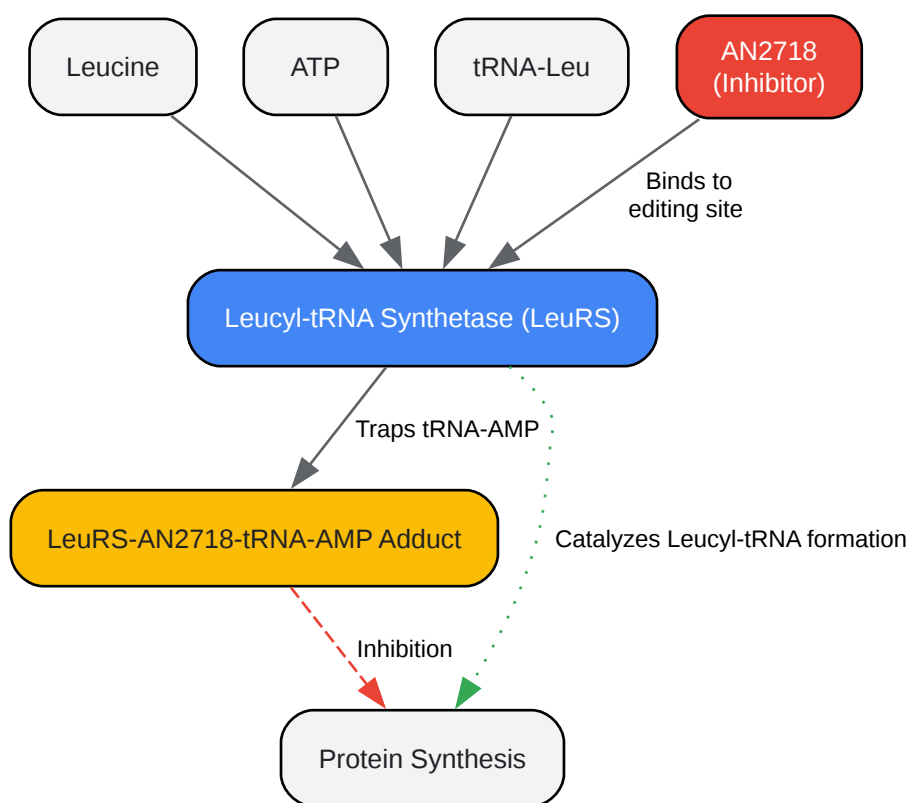
- Calculate the percentage of inhibition for each inhibitor concentration using the following formula: $\% \text{ Inhibition} = [1 - (\text{CPM}_{\text{inhibitor}} / \text{CPM}_{\text{control}})] \times 100$
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
- Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R).

Visualizations



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AN2718 In Vitro Enzyme Inhibition Assay Workflow



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Mechanism of **AN2718** Inhibition of LeuRS

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